molecular formula C11H12FNO B13258733 3-(3-Fluorobenzoyl)pyrrolidine

3-(3-Fluorobenzoyl)pyrrolidine

Cat. No.: B13258733
M. Wt: 193.22 g/mol
InChI Key: DAUCDRODRSNSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorobenzoyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₂FNO It features a pyrrolidine ring substituted with a 3-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorobenzoyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

3-(3-Fluorobenzoyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    3-(4-Fluorobenzoyl)pyrrolidine: Similar structure but with the fluorine atom at the para position.

    3-(3-Chlorobenzoyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 3-(3-Fluorobenzoyl)pyrrolidine is unique due to the presence of the fluorine atom at the meta position, which can influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

(3-fluorophenyl)-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C11H12FNO/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9/h1-3,6,9,13H,4-5,7H2

InChI Key

DAUCDRODRSNSDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.